molecular formula C19H22ClN3O2 B5368926 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B5368926
M. Wt: 359.8 g/mol
InChI Key: JRNRKMKMBIHSOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide" involves multi-step chemical reactions. For instance, N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized through chloroacetylation of 2-amino-5-chlorbenzophenone, followed by reaction with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017). These methods underline the complex and intricate processes involved in creating compounds with potential CNS activities.

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their potential biological activities. Spectroscopic techniques such as IR, 1HNMR, and 13CNMR, alongside elemental analysis, are commonly employed for structural confirmation (Verma, Kumar, & Kumar, 2017). These analyses provide a detailed understanding of the molecular framework and are essential for the development of new pharmacologically active compounds.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are deeply influenced by their molecular structure. Studies involving derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have shown that structural modifications can significantly affect their binding affinities and selectivities towards various receptors, indicating the importance of precise structural features for their biological activities (Perrone et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, play a significant role in the drug development process, affecting the compound's bioavailability and pharmacokinetics. For example, the synthesis and characterization of similar compounds reveal important insights into their crystalline structure, which can influence their solubility and, consequently, their therapeutic potential (Zhang, Wen, Tang, & Li, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards other molecules and stability under physiological conditions, are critical for the compound's efficacy as a drug. Studies have demonstrated that modifications to the molecular structure can lead to variations in these chemical properties, influencing the compound's potential as a CNS agent (Verma, Kumar, & Kumar, 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not make any representation or warranty with respect to this product .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-8-3-2-7-17(18)21-19(24)14-22-9-11-23(12-10-22)16-6-4-5-15(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNRKMKMBIHSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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